1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
CAS No.: 632322-61-3
Cat. No.: VC0195604
Molecular Formula: C24H19N3O3
Molecular Weight: 397.44
Purity: > 95%
* For research use only. Not for human or veterinary use.
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid - 632322-61-3](/images/no_structure.jpg)
CAS No. | 632322-61-3 |
---|---|
Molecular Formula | C24H19N3O3 |
Molecular Weight | 397.44 |
IUPAC Name | 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid |
Standard InChI | InChI=1S/C24H19N3O3/c1-2-30-24-26-21-9-5-8-20(23(28)29)22(21)27(24)15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-25/h3-13H,2,15H2,1H3,(H,28,29) |
SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)O |
Basic Information and Identification
1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is a benzimidazole derivative with significant pharmaceutical importance. It is primarily recognized as an intermediate in the synthesis of azilsartan, which is used for treating hypertension and other cardiovascular conditions .
The compound is characterized by its benzimidazole core structure with specific functional groups including a carboxylic acid moiety, an ethoxy substituent, and a cyano-biphenyl group. This unique structural arrangement contributes to its pharmaceutical relevance and chemical reactivity patterns .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is crucial for developing efficient synthesis methods and formulation strategies for pharmaceutical applications.
The compound possesses a relatively high boiling point, which is typical for compounds with multiple aromatic rings and polar functional groups. Its acidic properties are attributed to the carboxylic acid group, with a predicted pKa of approximately 2.05, indicating moderate acid strength. The solubility profile suggests limited solubility in common organic solvents, which can present challenges in synthesis and purification processes .
Structural Characteristics
The structural elucidation of 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid reveals several key structural features that contribute to its chemical behavior and pharmaceutical significance.
Key Structural Components
The molecule consists of several important structural features:
-
A benzimidazole core structure (position 7-carboxylic acid)
-
An ethoxy group at position 2 of the benzimidazole
-
A biphenyl system with a cyano group at the 2' position
-
A methylene bridge connecting the biphenyl system to the nitrogen at position 1 of the benzimidazole
-
A carboxylic acid functional group at position 7 of the benzimidazole
This complex arrangement of functional groups creates a unique chemical entity with specific binding properties relevant to its pharmaceutical applications. The presence of both hydrogen bond donors (carboxylic acid) and acceptors (cyano group, ethoxy oxygen, and nitrogen atoms in the benzimidazole) contributes to its interaction potential with biological targets .
Synthesis and Preparation Methods
The synthesis of 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid involves specific reaction pathways and serves as a critical intermediate in the production of azilsartan and related compounds.
Synthetic Route
A common synthetic approach begins with methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (known as BEC methyl ester), which undergoes hydrolysis to form the target carboxylic acid . The methyl ester precursor (CAS 139481-44-0) is a key intermediate in this process .
The synthetic pathway typically follows these steps:
-
Preparation of methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester)
-
Hydrolysis of the methyl ester to produce the corresponding carboxylic acid
Alternatively, the synthesis can start with methyl 2-tert-butoxycarbonyl amino-3-nitrobenzoate and 2-(4-bromomethyl phenyl)benzonitrile, followed by a series of reactions including deprotection, reduction, cyclization, and hydrolysis .
Role in Pharmaceutical Development
1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid plays a crucial role in the development of antihypertensive medications, particularly as a synthetic intermediate in the production of azilsartan.
Relationship to Azilsartan
The compound serves as a key intermediate in the synthetic pathway to azilsartan, which is chemically known as 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4yl]methyl}-1H-benzimidazole-7-carboxylic acid . The transformation from the cyano derivative to the oxadiazole structure found in azilsartan involves reaction with hydroxylamine hydrochloride followed by cyclization .
In the synthetic route to azilsartan, the cyano group in 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is converted to an amidoxime, which then undergoes cyclization to form the characteristic 1,2,4-oxadiazole ring present in azilsartan .
Pharmaceutical Significance
Azilsartan, the compound derived from this intermediate, functions as an angiotensin II receptor antagonist (ARB) with applications in:
-
Treatment of hypertension
-
Management of cardiac diseases (including cardiac hypertrophy, cardiac failure, and cardiac infarction)
-
Treatment of nephritis and prevention of stroke
The structural features of 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid contribute to the binding properties that make azilsartan an effective therapeutic agent for these conditions .
Analytical Characterization
The analytical characterization of 1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid is essential for confirming its identity, purity, and structural properties.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals, including:
-
A singlet at δ 4.15 ppm, corresponding to the N-CH2 group
-
A broad singlet at δ 13 ppm, corresponding to the COOH group
Infrared (IR) spectroscopy shows distinctive absorption bands:
-
Absorption at approximately 1614 cm^-1, corresponding to C=O stretching of the carboxylic acid group
Mass spectrometry typically shows a molecular ion peak at m/z 397.4, corresponding to the molecular weight of the compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume